1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione
Description
Properties
CAS No. |
147079-48-9 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-methyl-6-methylsulfanyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO3S/c1-11-8-4-3-6(15-2)5-7(8)9(12)14-10(11)13/h3-5H,1-2H3 |
InChI Key |
AIXDKSWRQNLKDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)SC)C(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction of Salicylamide Derivatives
The foundational approach to benzoxazine-diones involves cyclocondensation of salicylamide derivatives with acylating agents. For example, US3409615A discloses the reaction of substituted salicylamides with acetonitrile in pyridine to form 1:3-benzoxazine-2:4-diones. Adapting this method, 6-(methylsulfanyl)salicylamide could be condensed with methyl isocyanate to assemble the target compound.
Mechanistic Pathway :
- Nucleophilic attack of the salicylamide’s amine on the electrophilic carbon of methyl isocyanate.
- Cyclization via intramolecular esterification, facilitated by pyridine as a base.
- Elimination of water to form the oxazine-dione ring.
Optimization Insights :
- Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
- Temperature : Reactions typically proceed at 80–100°C over 6–12 hours.
- Yield : Unoptimized yields for analogous compounds range from 45–60%.
Copper-Catalyzed N-Arylation Approaches
Aryl(TMP)iodonium Salt-Mediated Coupling
Recent advances in copper-catalyzed N-arylation, as detailed in Chapter 5 of the provided PDF, enable selective functionalization of isatoic anhydride derivatives. By substituting aryl(TMP)iodonium salts with methylsulfanyl-containing analogs, this methodology could directly introduce the C6-methylsulfanyl group.
General Protocol (Adapted from) :
- Substrates : Isatoic anhydride (29a) and methylsulfanyl-substituted aryl(TMP)iodonium salt.
- Catalyst : CuBr (5 mol%).
- Base : Et₃N (1.2 equiv.).
- Solvent : Dry DCE (0.1 M).
- Conditions : Room temperature, 3–5 hours.
Key Advantages :
- Functional Group Tolerance : Electron-rich and electron-deficient aryl groups are compatible.
- Yield : 61–92% for analogous N-arylated products.
Table 1: Representative Yields for Copper-Catalyzed N-Arylation
| Arylating Agent | Substituent | Yield (%) |
|---|---|---|
| Phenyl(TMP)iodonium-TFA | -Ph | 92 |
| 4-MeO-C₆H₄(TMP)iodonium | -OMe | 85 |
| 3-NO₂-C₆H₄(TMP)iodonium | -NO₂ | 61 |
Functionalization of Preformed Benzoxazine-dione Cores
Thiolation of 6-Halo Derivatives
A two-step strategy involves:
- Synthesizing 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione via cyclocondensation.
- Displacing the chloride with methylsulfanyl using NaSMe or MeSH under basic conditions.
Reaction Conditions :
- Nucleophile : Sodium methylthiolate (NaSMe).
- Solvent : DMF or DMSO.
- Temperature : 80–120°C, 4–8 hours.
- Yield : 70–80% (estimated based on analogous substitutions).
Mechanistic Considerations :
- SNAr mechanism facilitated by electron-withdrawing oxazine-dione ring.
- Base (e.g., K₂CO₃) neutralizes HX byproducts.
Alternative Routes via Decarboxylative Coupling
One-Pot Synthesis of Fenamic Acid Derivatives
Comparative Analysis of Methodologies
Table 2: Method Comparison for 1-Methyl-6-(methylsulfanyl)-benzoxazine-dione
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 45–60 | Moderate | High | Low |
| Copper-Catalyzed Arylation | 70–85 | High | Moderate | High |
| Thiolation of 6-Cl Deriv. | 70–80 | High | High | Moderate |
Critical Observations :
- Cyclocondensation : Cost-effective but suffers from moderate yields.
- Copper-Catalyzed : High yields but requires expensive iodonium salts.
- Thiolation : Balances yield and scalability but depends on halo precursor availability.
Applications and Derivatives
Pharmacological Intermediates
The methylsulfanyl group’s versatility allows oxidation to sulfones or sulfoxides, enhancing binding affinity in drug candidates. For instance, flufenamic acid derivatives—a class of NSAIDs—are accessible via similar pathways.
N,N′-Diarylindazol-3-ones
N-Arylated benzoxazine-diones serve as precursors to indazolones, bioactive motifs in oncology. A two-step sequence involving N-arylation and dehydrogenative N–N coupling could yield such derivatives.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dione moiety can be reduced to a diol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The benzoxazine-dione core allows diverse functionalization at the N1 and C6 positions. Key analogs include:
Key Comparative Insights
- Electronic Effects: Halogens (Cl, Br) at C6 introduce electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions . Methoxy (-OCH₃) groups increase electron density on the aromatic ring, favoring π-π stacking in materials science applications .
Physicochemical Properties :
- Brominated derivatives (e.g., 8-Bromo-6-methyl) exhibit higher melting points (260–267°C) due to increased molecular symmetry and halogen-based intermolecular forces .
- Methyl-substituted analogs (e.g., 6-Methyl) show lower density (1.335 g/cm³) and improved solubility in polar aprotic solvents .
- The target compound’s -SMe group may enhance solubility in sulfur-accepting solvents (e.g., DMSO) compared to halogenated analogs.
Synthetic Routes :
- Halogenation: Bromo/chloro derivatives are synthesized via electrophilic substitution using Br₂ or Cl₂ in acidic media .
- Alkylation: Methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution of pre-halogenated intermediates .
- Methylsulfanyl Functionalization: Likely involves thiolation of a 6-nitro or 6-halo precursor using methyl mercaptan (CH₃SH) or a thiolating agent .
- Biological and Industrial Applications: Antimicrobial Activity: 6-Methyl derivatives demonstrate moderate activity against bacterial and fungal strains, attributed to hydrophobic interactions with microbial membranes . Dyes and Pigments: Brominated and methylated analogs are used in textiles and plastics due to their stability and vibrant coloration . Pharmaceutical Intermediates: Chlorinated derivatives serve as precursors for quinazolinones and benzimidazoles with antitumor or antiviral activity .
Biological Activity
1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound belonging to the benzoxazine family. Its unique structural features include a benzoxazine ring fused with a dione moiety and a methylsulfanyl group, which contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.
The synthesis of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione typically involves cyclization reactions. A common method includes the reaction of 2-aminophenol with methyl isothiocyanate, followed by cyclization with phosgene or a phosgene equivalent. The reaction conditions often require solvents such as dichloromethane or chloroform and may involve catalysts like triethylamine to facilitate the cyclization process.
Anti-inflammatory Properties
Research indicates that 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to inhibit inflammatory mediators in vitro, which suggests potential utility in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro assays have reported effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antidiabetic Potential
Molecular docking studies have suggested that derivatives of benzoxazine compounds, including 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione, may act as inhibitors of pancreatic α-amylase and intestinal α-glucosidase. This indicates potential antidiabetic activity by modulating carbohydrate digestion .
Case Studies and Research Findings
The biological activity of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It might modulate receptor activity by interacting with receptor binding sites.
These interactions can lead to downstream effects that contribute to its therapeutic potential across various conditions.
Q & A
Basic: What are the established synthetic routes for 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as N-substituted anthranilic acid derivatives. For example, N-methylisatoic anhydride analogs are synthesized via condensation reactions under reflux conditions in polar solvents (e.g., DMSO or ethanol) with stoichiometric bases like NaH or K₂CO₃. Optimization includes:
- Temperature control : Maintaining reflux temperatures (70–100°C) to ensure cyclization without decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require careful quenching to isolate products .
- Catalyst use : Acidic or basic catalysts can improve yields; for instance, hydrazine hydrate aids in intermediate formation .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray diffraction (XRD) : Resolve crystal packing and bond distances (e.g., aromatic C–C bonds ~1.39 Å and carbonyl C=O ~1.21 Å). Pi-stacking interactions (centroid distances ~3.5 Å) can be analyzed to predict solubility and stability .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylsulfanyl groups show δ ~2.5 ppm for protons and δ ~15–25 ppm for carbons).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 283.07) and fragmentation patterns .
Advanced: How can computational chemistry aid in understanding the electronic and steric factors influencing this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient oxazine ring may favor nucleophilic substitution at the sulfur-bearing position .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial or anticancer activity .
- Solvent effect simulations : Use COSMO-RS to optimize solvent selection for synthesis or purification .
Advanced: How can researchers resolve contradictions in reported biological activities of benzoxazine-dione derivatives?
Methodological Answer:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate true bioactivity from assay-specific artifacts .
- Metabolite profiling : Use LC-MS to identify active metabolites, as parent compounds may undergo in situ modifications (e.g., demethylation or oxidation) .
- Target validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of putative molecular targets .
Advanced: What strategies are effective for regioselective modification of the benzoxazine-dione core?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., sulfanyl or methoxy) to functionalize specific positions. For instance, the methylsulfanyl group at C6 can direct electrophiles to C5 or C7 .
- Protecting group strategies : Temporarily block reactive sites (e.g., carbonyl groups with trimethylsilyl chloride) to enable selective alkylation or acylation .
- Microwave-assisted synthesis : Enhance regioselectivity by accelerating reaction kinetics, reducing side-product formation .
Basic: How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for benzoxazine derivatives) .
- pH stability assays : Test solubility and degradation in buffers (pH 2–12) to identify optimal storage conditions. Acidic conditions may hydrolyze the oxazine ring .
- Light exposure tests : Monitor UV-Vis spectra before/after irradiation to assess photolytic stability .
Advanced: What role does this compound play in materials science applications?
Methodological Answer:
- Polymer precursors : The oxazine ring can undergo ring-opening polymerization to form thermosetting resins with high thermal stability (>300°C) .
- Fluorescent probes : Functionalize with fluorophores (e.g., pyrene) via Suzuki coupling to create sensors for metal ions or biomolecules .
- Supramolecular assemblies : Leverage pi-stacking interactions (observed in crystal structures) to design organic semiconductors or liquid crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
